molecular formula C22H21ClN2O2 B11323571 N-(2-chlorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

N-(2-chlorobenzyl)-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide

Cat. No.: B11323571
M. Wt: 380.9 g/mol
InChI Key: PBQDVAPNCWBYGU-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chlorophenyl group, a propan-2-yloxy group, and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, followed by amidation with 2-aminopyridine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Propan-2-yloxy Group: The final step involves the etherification of the hydroxyl group on the benzamide core with isopropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Pyridinyl)benzamide: Similar structure but lacks the chlorophenyl and propan-2-yloxy groups.

    4-(Propan-2-yloxy)benzamide: Similar structure but lacks the chlorophenyl and pyridin-2-yl groups.

    N-[(2-Chlorophenyl)methyl]benzamide: Similar structure but lacks the propan-2-yloxy and pyridin-2-yl groups.

Uniqueness

N-[(2-Chlorophenyl)methyl]-4-(propan-2-yloxy)-N-(pyridin-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the propan-2-yloxy group increases its lipophilicity, potentially improving its ability to cross biological membranes. The pyridin-2-yl group allows for interactions with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-propan-2-yloxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21ClN2O2/c1-16(2)27-19-12-10-17(11-13-19)22(26)25(21-9-5-6-14-24-21)15-18-7-3-4-8-20(18)23/h3-14,16H,15H2,1-2H3

InChI Key

PBQDVAPNCWBYGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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